
(4-Ethynylfuran-3-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethynylfuran-3-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C9H12OSi. This compound is characterized by the presence of a furan ring substituted with an ethynyl group at the 4-position and a trimethylsilyl group at the 3-position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynylfuran-3-yl)(trimethyl)silane typically involves the coupling of a furan derivative with an ethynylsilane. One common method is the palladium-catalyzed cross-coupling reaction between 4-bromo-3-trimethylsilylfuran and ethynyltrimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a palladium catalyst, a base (e.g., triethylamine), and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced furan derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where nucleophiles such as halides or alkoxides replace the trimethylsilyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halides (e.g., bromide) or alkoxides (e.g., methoxide) in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Reduced furan derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
(4-Ethynylfuran-3-yl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Ethynylfuran-3-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo cycloaddition reactions, while the trimethylsilyl group can be easily substituted or removed under appropriate conditions. These reactions enable the compound to interact with molecular targets and pathways, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in similar applications but with different reactivity.
Triethylsilane: Another organosilicon compound, (C2H5)3SiH, often used as a reducing agent in organic synthesis.
(4-Bromofuran-3-yl)(trimethyl)silane: A precursor in the synthesis of (4-Ethynylfuran-3-yl)(trimethyl)silane.
Uniqueness: this compound is unique due to the presence of both an ethynyl group and a trimethylsilyl group on the furan ring. This combination of functional groups provides versatility in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
116487-12-8 |
|---|---|
Molecular Formula |
C9H12OSi |
Molecular Weight |
164.28 g/mol |
IUPAC Name |
(4-ethynylfuran-3-yl)-trimethylsilane |
InChI |
InChI=1S/C9H12OSi/c1-5-8-6-10-7-9(8)11(2,3)4/h1,6-7H,2-4H3 |
InChI Key |
MPKOXFIGECWRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=COC=C1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


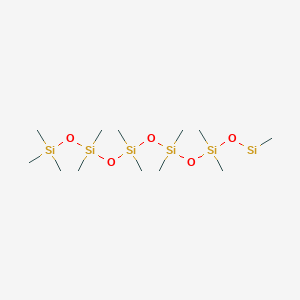
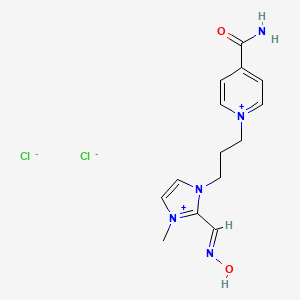
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
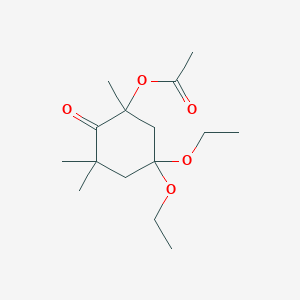
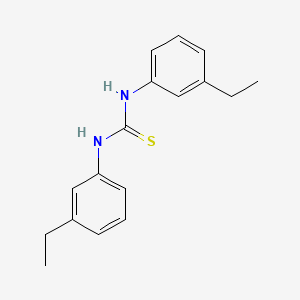
![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)
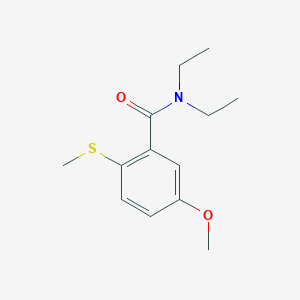
![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
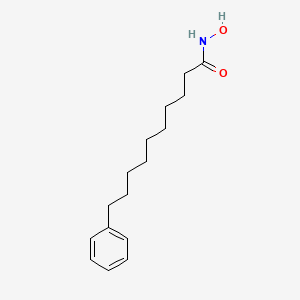
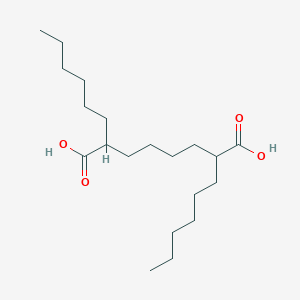

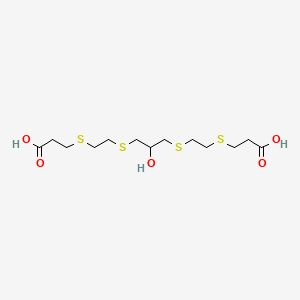
![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)
